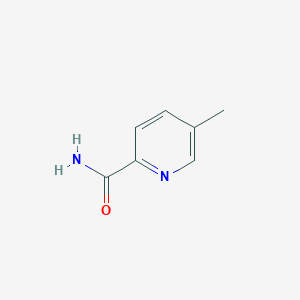

5-Methylpyridine-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNBCOKXIDBFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494271 | |

| Record name | 5-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-77-8 | |

| Record name | 5-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Carboxamide Scaffolds in Chemical and Biological Research

The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental building block in numerous natural products and synthetic compounds. researchgate.netrsc.org Its unique properties, including its polarity, basicity, and ability to form hydrogen bonds, make it a valuable component in the design of new drugs and functional materials. researchgate.netnih.gov When combined with a carboxamide group (-CONH2), the resulting pyridine carboxamide scaffold exhibits a remarkable versatility that has been exploited in a wide range of scientific disciplines.

In medicinal chemistry, pyridine carboxamide derivatives have been investigated for a plethora of therapeutic applications. These compounds have shown potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antituberculosis agents. tandfonline.comscirp.org The carboxamide group itself is a common feature in many pharmacologically active molecules, contributing to their ability to interact with biological targets such as enzymes and receptors. tandfonline.com The pyridine nucleus is also found in well-known molecules like nicotinamide (B372718) (a form of vitamin B3) and various alkaloids. tandfonline.com The fusion of the pyridine ring with other heterocyclic systems, often through a carboxamide linker, has led to the development of novel molecular skeletons with enhanced biological activities. tandfonline.com

Beyond pharmaceuticals, pyridine carboxamide scaffolds are also finding applications in materials science. Their ability to act as ligands for metal ions has led to their use in the construction of coordination polymers and other supramolecular architectures. ukm.my These materials can exhibit interesting magnetic, optical, and catalytic properties.

Historical Context and Evolution of 5 Methylpyridine 2 Carboxamide Research

The study of pyridine (B92270) and its derivatives has a long history, with initial isolation and structural elucidation dating back to the 19th century. rsc.org The industrial synthesis of nicotinic acid, a related pyridine carboxylic acid, has been a significant area of research for decades, driven by its importance as a vitamin and feed additive. researchgate.net

Research specifically focused on 5-Methylpyridine-2-carboxamide has evolved from the broader interest in pyridine chemistry. Early work likely centered on the synthesis and basic characterization of the compound. A key synthetic route involves the reaction of 5-methyl-2-pyridinecarboxylic acid with an amine. ukm.my The development of efficient synthetic methods has been crucial for enabling further investigation into its properties and applications.

More recently, research has shifted towards exploring the biological activities and potential therapeutic uses of this compound and its derivatives. This has been spurred by the general success of pyridine carboxamides in drug discovery. For instance, the enzymatic hydrolysis of related carboxamides has been studied to understand their metabolic pathways and potential for creating prodrugs. rsc.orgnih.gov

Current Research Frontiers Involving 5 Methylpyridine 2 Carboxamide Derivatives

Strategies for the Direct Synthesis of this compound

The direct synthesis of this compound can be approached through a sequence of well-established organic reactions. These strategies focus on the formation of the essential pyridine carboxylic acid precursor followed by the construction of the carboxamide group.

Oxidation-Based Approaches to Pyridine Carboxylic Acid Precursors

A critical step in the synthesis of this compound is the formation of its carboxylic acid precursor, 5-methylpicolinic acid. nih.gov This is commonly achieved through the oxidation of a suitable methylpyridine derivative.

One prominent method involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine). chemimpex.combme.hu Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for the oxidation of alkylpyridines to their corresponding carboxylic acids. google.comacs.org The reaction conditions, such as temperature and the presence of acidic or neutral media, are carefully controlled to ensure the selective oxidation of one of the methyl groups to a carboxylic acid, preventing over-oxidation or degradation of the pyridine ring. Other oxidizing agents like sodium dichromate (Na₂Cr₂O₇) can also be utilized. Furthermore, catalytic systems involving N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and/or manganese(II) salts have shown success in the aerobic oxidation of methylpyridines to pyridinecarboxylic acids. researchgate.net

Another approach is the electrochemical oxidation of pyridine bases, which has been explored for producing pyridine monocarboxylic acids from their monoalkylpyridine precursors. google.com While some reports indicate moderate yields, this method presents a potentially more environmentally friendly alternative to traditional chemical oxidants. google.com The selective conversion of phenyl groups to carboxylic acid groups using a Co(II)-Oxone mixture as a catalytic system has also been demonstrated, highlighting the potential for innovative oxidative transformations. rsc.org

The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity in the formation of 5-methylpicolinic acid, the key intermediate for subsequent amidation reactions.

Condensation Reactions for Carboxamide Formation

Once the 5-methylpicolinic acid precursor is obtained, the formation of the carboxamide can be achieved through direct condensation with an amine source. These reactions often employ coupling agents to facilitate the formation of the amide bond.

A common strategy involves the use of coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base such as triethylamine. chemicalbook.com In this method, the carboxylic acid is activated by HATU, forming a highly reactive intermediate that readily reacts with an amine to yield the desired carboxamide. chemicalbook.com Other silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), have been shown to be effective for the direct amidation of carboxylic acids. nih.govchemistryviews.org These reagents are proposed to work by forming a silyl (B83357) ester intermediate, which is then attacked by the amine. nih.gov Microwave irradiation in the presence of silica (B1680970) gel has also been reported as a green methodology for direct amidation. rsc.org

The selection of the appropriate coupling agent and reaction conditions is critical for achieving high yields and purity of the final this compound product. The table below summarizes various coupling agents and their typical reaction conditions for amide formation.

| Coupling Agent | Base | Solvent | Temperature | Reference |

| HATU | Triethylamine | N,N-dimethyl-formamide | Room Temperature | chemicalbook.com |

| Methyltrimethoxysilane (MTM) | - | Toluene | - | chemistryviews.org |

| Silica Gel (Microwave) | - | - | Microwave Irradiation | rsc.org |

| Zirconium(IV) chloride | - | - | - |

Acyl Chloride-Mediated Amidation Reactions

An alternative and widely used method for carboxamide formation involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This two-step process generally provides high yields of the desired amide.

The first step is the reaction of 5-methylpicolinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 5-methylpicolinoyl chloride. nih.govresearchgate.net This reaction is often carried out under reflux, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the conversion. Oxalyl chloride is another reagent that can be used for this transformation.

The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by an amine to form the stable amide bond of this compound. whiterose.ac.uk This amidation step is typically performed at low temperatures in an inert solvent like dichloromethane (B109758) to control the reactivity and minimize side reactions. This method is particularly useful and often results in high purity products suitable for various applications.

Precursor Chemistry and Building Block Utilization in this compound Synthesis

The synthesis of this compound relies heavily on the strategic use of pyridine derivatives as fundamental building blocks and the application of functional group interconversions to construct the final molecule.

Role of Pyridine Derivatives as Synthetic Intermediates

Pyridine derivatives are central to the synthesis of this compound, serving as the foundational scaffolds upon which the necessary functional groups are installed. chemimpex.combme.huwikipedia.orgmit.edu

A key starting material is 2,5-lutidine (2,5-dimethylpyridine), which serves as a precursor to 5-methylpicolinic acid through selective oxidation of one of its methyl groups. chemimpex.combme.hurxweb-prd.com The reactivity of the methyl groups on the pyridine ring can be influenced by their position, with the methyl group at the 2-position often being more susceptible to oxidation. researchgate.net Other substituted pyridines, such as 2-chloro-5-methylpyridine, can also serve as important intermediates. jst.go.jp For instance, these halogenated pyridines can undergo further transformations, including the introduction of other functional groups or participation in cross-coupling reactions to build more complex molecular architectures. jst.go.jp

The versatility of pyridine derivatives allows for a variety of synthetic strategies. For example, 3,5-lutidine is another dimethylpyridine that finds use in the synthesis of various compounds. lookchem.com The ability to selectively functionalize different positions of the pyridine ring is a cornerstone of synthesizing specifically substituted compounds like this compound. researchgate.net

The following table highlights some key pyridine derivatives and their roles in synthesis:

| Pyridine Derivative | Role in Synthesis | Reference |

| 2,5-Lutidine | Precursor to 5-methylpicolinic acid | chemimpex.combme.hu |

| 2-Chloro-5-methylpyridine | Intermediate for further functionalization | jst.go.jp |

| 5-Methylpicolinic acid | Direct precursor to this compound | nih.gov |

| 3,5-Lutidine | Building block for various pyridine-based compounds | lookchem.com |

Functional Group Interconversions Leading to the Carboxamide Moiety

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another, facilitating the construction of the target molecule. wikipedia.orgub.eduscribd.com In the synthesis of this compound, FGI is crucial for creating the carboxamide group from a carboxylic acid precursor. wikipedia.org

The primary FGI is the conversion of the carboxylic acid group of 5-methylpicolinic acid into a carboxamide. As detailed in the preceding sections, this can be accomplished through several methods. The direct condensation with an amine using coupling agents represents a direct FGI. chemicalbook.com Alternatively, a two-step FGI involves first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine. nih.govresearchgate.net

These transformations are essential for the final step of the synthesis, and the choice of method can depend on factors such as the stability of the starting materials and the desired purity of the product. The ability to efficiently and selectively perform these interconversions is a key aspect of modern organic synthesis. slideshare.net

Derivatization Reactions and Analog Synthesis of this compound

The structural framework of this compound, featuring a reactive carboxamide group and a modifiable pyridine ring, allows for a multitude of derivatization strategies to generate a diverse library of analogs.

N-Alkylation and N-Functionalization Strategies

The functionalization of the amide nitrogen in this compound is a key strategy for creating diverse derivatives. While direct N-alkylation of the primary amide can be challenging, related transformations are well-documented for similar structures. For instance, N-alkylation of pyridone structures, which are related to the pyridine core, can be achieved using alkyl halides in the presence of a base. google.com

A prevalent strategy involves the synthesis of N-substituted carboxamides by coupling 5-methylpyridine-2-carboxylic acid with various amines. This approach, while not a direct functionalization of the pre-formed amide, is a common method to produce N-functionalized analogs. For example, the synthesis of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide is typically achieved by reacting 5-methyl-2-pyridinecarboxylic acid with pyrrolidine (B122466) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Similarly, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is synthesized using carbodiimide-mediated condensation reactions. smolecule.com These methods allow for the introduction of a wide array of functional groups onto the amide nitrogen.

Furthermore, the nitrogen atoms within the piperidine (B6355638) or pyrrolidine rings of these more complex derivatives can undergo further functionalization, such as alkylation with propargyl halides to introduce alkyne moieties. smolecule.com

Substitution Reactions on the Pyridine Ring System

The pyridine ring of this compound is susceptible to substitution reactions, although the positions of these substitutions are governed by the electronic effects of the existing methyl and carboxamide groups. Generally, pyridine undergoes electrophilic substitution at the C-3 and C-5 positions and nucleophilic substitution at the C-2, C-4, and C-6 positions. nih.govabertay.ac.uk The electron-donating methyl group at the 5-position and the electron-withdrawing carboxamide group at the 2-position will influence the regioselectivity of these reactions.

One strategy to enhance reactivity towards electrophilic substitution at the 2- and 4-positions is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This modification alters the electron distribution in the ring, making it more susceptible to certain substitutions. The N-oxide can later be removed by deoxygenation. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing the pyridine ring. Halogenated pyridine derivatives are common precursors for these reactions. For instance, a 2-chloro-5-bromopyridine scaffold can be used to introduce various functional groups through reactions with organometallic reagents. acs.orgacs.org While not starting from this compound itself, these methods illustrate the potential for introducing substituents onto the pyridine ring which could be applicable to halogenated derivatives of the target compound.

| Reaction Type | General Position on Pyridine Ring | Influencing Factors | Potential Strategy for this compound |

| Electrophilic Substitution | C-3, C-5 | Directing effects of existing substituents. | Formation of pyridine N-oxide to direct substitution to C-4 or C-6. |

| Nucleophilic Substitution | C-2, C-4, C-6 | Presence of leaving groups (e.g., halogens). | Halogenation of the pyridine ring followed by SNAr with various nucleophiles. |

Formation of Thiosemicarbazone and Semicarbazone Derivatives

Thiosemicarbazone and semicarbazone derivatives of pyridine compounds are widely synthesized due to their significant biological activities. nih.govmdpi.combrieflands.com The synthesis typically involves the condensation reaction between a pyridine aldehyde and a thiosemicarbazide (B42300) or semicarbazide (B1199961). nih.govchemmethod.com

To prepare such derivatives from this compound, the carboxamide group would first need to be converted into an aldehyde. This can be achieved through a reduction reaction. Once 5-methylpyridine-2-carboxaldehyde is obtained, it can be readily reacted with thiosemicarbazide or semicarbazide hydrochloride, often in the presence of a weak base like sodium acetate, to yield the corresponding thiosemicarbazone or semicarbazone. nih.gov These reactions are generally high-yielding and proceed under mild conditions. nih.gov

| Derivative Type | Reactants | General Reaction Conditions |

| Thiosemicarbazone | 5-Methylpyridine-2-carboxaldehyde, Thiosemicarbazide | Ethanol (B145695), room temperature or reflux |

| Semicarbazone | 5-Methylpyridine-2-carboxaldehyde, Semicarbazide hydrochloride | Ethanol, Sodium acetate, room temperature or reflux |

Solid-Phase Synthesis Approaches for Pyridine-Based Derivatives

Solid-phase synthesis has emerged as a powerful tool for the creation of libraries of pyridine-based compounds. acs.orgnih.gov This methodology involves immobilizing a pyridine scaffold onto a solid support, such as polystyrene, and then performing a series of reactions to build complexity. acs.orgacs.org

A common approach utilizes a 2-chloro-5-bromopyridine scaffold, which can be attached to the resin. acs.orgacs.orgnih.gov This immobilized scaffold can then undergo various transformations, such as Suzuki or Sonogashira coupling reactions, to introduce diversity at different positions of the pyridine ring. acs.org Finally, the desired products are cleaved from the solid support. This technique allows for the efficient and often automated synthesis of a large number of derivatives for screening purposes. While not a direct modification of this compound, this approach could be adapted to synthesize a library of its analogs by using a suitably functionalized pyridine core. For instance, a polymer-bound 2-aminonicotinate has been used to generate a library of imidazo[1,2-a]pyridine-8-carboxamides. nih.gov

Catalytic Methods in the Synthesis of this compound Derivatives

Catalytic methods play a crucial role in the efficient and selective synthesis of pyridine derivatives. Various transition metal catalysts are employed for C-H functionalization, cross-coupling reactions, and amination.

For instance, nickel-catalyzed reductive coupling reactions can be used to introduce alkyl groups onto the pyridine ring. organic-chemistry.org Similarly, chromium(II)-catalyzed amination of chloropyridines with magnesium amides provides a route to aminated pyridine derivatives. organic-chemistry.org Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki coupling of pyridine carboxylic acids with arylboronic acids, leading to the formation of biaryl compounds. organic-chemistry.org

In a more specific example related to methylpyridines, a study on the gas-phase synthesis of methylpyridines utilized a catalyst composed of cadmium oxide and kaolin (B608303) (CK-13), which showed good efficiency. e3s-conferences.org The addition of chromium(III) oxide to this catalyst further increased the yield. e3s-conferences.org Such catalytic systems could potentially be adapted for the synthesis or modification of this compound.

| Catalytic Method | Catalyst | Type of Transformation | Potential Application | Reference |

| Reductive Coupling | Nickel catalyst | Alkylation of bromopyridines | Introduction of alkyl groups to the pyridine ring of a halogenated precursor. | organic-chemistry.org |

| Amination | Chromium(II) chloride | Amination of chloropyridines | Introduction of amino groups to the pyridine ring of a halogenated precursor. | organic-chemistry.org |

| Suzuki Coupling | Palladium catalyst | Biaryl formation from heterocyclic carboxylic acids | Coupling of a this compound derivative with arylboronic acids. | organic-chemistry.org |

| Gas-Phase Synthesis | CdO-Cr2O3-Kaolin | Formation of methylpyridines | Synthesis of the core 5-methylpyridine structure. | e3s-conferences.org |

Green Chemistry Approaches in Pyridine Carboxamide Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of pyridine carboxamides and their derivatives have been developed. These methods often involve the use of greener solvents, reduced energy consumption, and avoidance of hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis as it can significantly reduce reaction times, increase yields, and sometimes enable reactions that are difficult under conventional heating. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. clockss.org The condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates was conveniently performed in ethanol under microwave heating at 120 °C for a short duration. clockss.org Such microwave-assisted protocols offer a green alternative for the synthesis of this compound derivatives.

Electrochemical Methods: Electrosynthesis represents another green approach, often avoiding the need for chemical oxidants or reductants. rsc.orgrsc.org An electrochemical method for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been developed. rsc.orgrsc.orgresearchgate.net This process uses potassium iodide as a mediator and electrolyte in an aqueous medium, generating pyridine acyl radicals in situ under mild conditions. rsc.orgrsc.org This method is advantageous due to its use of a green solvent and avoidance of external chemical oxidants. rsc.org

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, use of greener solvents. | Synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. | clockss.org |

| Electrochemical Synthesis | Avoidance of chemical oxidants, use of aqueous media, mild conditions. | Synthesis of pyridine carboxamides from pyridine carbohydrazides and amines. | rsc.orgrsc.org |

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's properties and reactivity. Pyridine carboxamides, including this compound, are of particular interest due to their tunable electronic and steric features. researchgate.net

Bidentate and Multidentate Ligand Behavior of Pyridine Carboxamides

Pyridine-2-carboxamide and its derivatives can act as versatile chelating agents, exhibiting various coordination modes. researchgate.net They can function as bidentate ligands, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen or the deprotonated amide nitrogen. nih.govmdpi.com This bidentate chelation results in the formation of a stable five-membered ring. mdpi.comdergipark.org.tr

Furthermore, by incorporating additional donor groups, pyridine carboxamides can be designed as multidentate ligands. nih.gov This multidentate character enhances the stability of the resulting metal complexes due to the chelate effect, which is the increased affinity of a multidentate ligand for a metal ion compared to the sum of the affinities of the corresponding monodentate ligands. nih.gov The formation of multiple five- or six-membered chelate rings contributes to this enhanced stability. nih.gov

Role of the Amidate Function in Metal Coordination

The amide group (-CONH-) is a key functional group in pyridine carboxamides and plays a pivotal role in metal coordination. The amide group can coordinate to a metal ion in two ways: either as a neutral molecule through the carbonyl oxygen atom or, upon deprotonation, as an anionic amidate ligand through the nitrogen atom. researchgate.net

The deprotonated amidate nitrogen is a strong σ-donor and can also act as a π-donor, which helps to stabilize metal ions in higher oxidation states. researchgate.netresearchgate.net This property is particularly important in the design of catalysts for oxidation reactions. researchgate.net The coordination of the deprotonated amide nitrogen has been observed in numerous metal complexes of pyridine carboxamides. mdpi.comjscimedcentral.com

Chelation and Formation of Stable Metal Complexes

The ability of this compound and related pyridine carboxamides to form stable metal complexes is a direct result of the chelate effect. nih.gov The bidentate coordination of the pyridine nitrogen and the amide group (either oxygen or nitrogen) leads to the formation of a thermodynamically favored five-membered chelate ring. mdpi.comdergipark.org.tr The stability of these complexes is further enhanced in multidentate ligand systems where multiple chelate rings are formed. nih.gov

The stability of these metal complexes is crucial for their various applications, including their use as catalysts and in materials science. researchgate.netresearchgate.net The robust nature of the metal-ligand bond in these chelate complexes makes them resistant to dissociation in solution, a desirable property for many chemical processes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and other pyridine carboxamides typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Fe, Cu, Zn, Co, Ni, Cd, Pt, Re, Pd)

A wide array of transition metal complexes of pyridine carboxamides have been synthesized and studied. These include complexes of iron, researchgate.net copper, nih.govnih.gov zinc, iucr.orgscispace.com cobalt, rsc.org nickel, researchgate.net cadmium, researchgate.net platinum, nih.gov and palladium. mdpi.com The choice of the metal ion influences the coordination geometry and the electronic properties of the resulting complex.

For instance, a zinc(II) complex with two 5-methylpyridine-2-carboxylate ligands, [Zn(C7H6NO2)2(H2O)2], was found to have a distorted trans-octahedral geometry. iucr.org In contrast, a palladium(II) complex with N-(4-bromophenyl)pyridine-2-carboxamide, bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium, adopts a distorted square-planar geometry. mdpi.com The synthesis of a platinum(II) complex, [Pt(mpETSC)Cl], where HmpETSC is 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone, has also been reported. nih.gov

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Zn(II) | 5-Methylpyridine-2-carboxylate | Distorted trans-octahedral | iucr.org |

| Pd(II) | N-(4-bromophenyl)pyridine-2-carboxamide | Distorted square-planar | mdpi.com |

| Pt(II) | 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | Not specified | nih.gov |

| Co(II) | N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide | Trigonal bipyramidal | rsc.org |

| Cu(II) | N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide | Trigonal bipyramidal | rsc.org |

Influence of Metal Ion on Coordination Geometry and Nuclearity

The nature of the metal ion, including its size, charge, and preferred coordination number, significantly influences the final structure of the complex. jscimedcentral.com Different metal ions can lead to complexes with varying coordination geometries, such as octahedral, square planar, or tetrahedral. jscimedcentral.commdpi.com

For example, Ni(II), with a d8 electron configuration, often forms four-coordinate square planar complexes, while Cu(I) (d10) can form complexes with coordination numbers of four or six, leading to square planar, tetrahedral, or octahedral geometries. jscimedcentral.com Similarly, the synthesis of zinc(II) complexes with quinoline-supported amidate ligands resulted in a mononuclear complex with a distorted octahedral geometry and a homodinuclear complex. scispace.com The nuclearity of the complex, whether it is mononuclear, dinuclear, or polynuclear, is also influenced by the metal-to-ligand ratio and the specific coordination properties of the ligand and metal ion. researchgate.netnih.gov

Mixed-Ligand Metal Complexes Involving Pyridine Carboxamide

Mixed-ligand complexes, which incorporate two or more different types of ligands bound to a central metal ion, offer a pathway to fine-tune the steric and electronic properties of the coordination sphere. Pyridine carboxamides, including this compound, are effective primary ligands in the synthesis of such complexes. They are often combined with other N- and O-donor ligands, such as amino acids, or heterocyclic bases like 2,2′-bipyridine and imidazole (B134444), to create novel metal complexes with tailored properties. sciepub.comomicsonline.orgresearchgate.net

The synthesis of these complexes can be achieved through various methods, including conventional thermal heating and more efficient microwave-assisted techniques. sciepub.com The resulting mixed-ligand complexes are typically stable, colored, non-hygroscopic solids. sciepub.com Their non-electrolytic nature in solution suggests that the co-ligands are coordinated to the metal center and not present as counter-ions. sciepub.com The coordination environment in these complexes is a composite of the properties of both the pyridine carboxamide and the ancillary ligand, leading to diverse geometries, most commonly octahedral. sciepub.comjpionline.org The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the specific co-ligand used, and reaction conditions. mdpi.com

Table 1: Examples of Mixed-Ligand Metal Complexes with Pyridine Carboxamide Derivatives

| Primary Ligand Family | Ancillary Ligand | Metal Ion(s) | Resulting Geometry | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxamide | Amino Acids (e.g., L-Serine, L-Proline) | Ni(II) | Octahedral | sciepub.com |

| Pyridine-2-amidoxime | Nitrate, Perchlorate | Fe(III), Co(III) | Linear Trinuclear | mdpi.com |

| Schiff Base | 2,2′-Bipyridine | Various Transition Metals | Octahedral | ter-arkhiv.ru |

| 2,6-Pyridinedicarboxylic acid | 2-Methyl-1H-benzimidazole | Cr(III), Fe(III) | Octahedral | bohrium.com |

Application of Pyridine Carboxamide Metal Complexes as Bioinorganic Models

The field of bioinorganic chemistry focuses on the role of metals in biological systems. ula.ve A key strategy in this field is the use of small synthetic molecules that replicate the structure and function of the metal-containing active sites of metalloproteins and enzymes. omicsonline.org Metal complexes of pyridine carboxamides have proven to be excellent candidates for this purpose, serving as structural and functional mimics for a variety of metalloenzymes. omicsonline.orgresearchgate.net

Mimicry of Metallo-proteins and Enzymes (e.g., Bleomycin, Nitrile Hydratase)

The coordination of the deprotonated amide nitrogen of a pyridine carboxamide ligand to a metal center is a crucial feature that allows these complexes to model the active sites of important biological molecules. researchgate.net

Bleomycin (BLM): Bleomycin is a metallo-glycopeptide antibiotic used in cancer therapy, which requires a metal ion, typically iron, to cleave DNA. rsc.orgresearchgate.net The metal-binding domain of BLM features a pyrimidine (B1678525) ring, an imidazole ring, and the amide nitrogen of a β-hydroxy-histidine moiety. Iron complexes with pyridine carboxamide-based ligands have been synthesized to model the structure and reactivity of activated bleomycin. researchgate.netresearchgate.net These synthetic analogs, which feature a {N(pyridine), N(amide), O(amide)} donor set, help to elucidate the mechanism of oxygen activation and subsequent DNA strand scission by mimicking the coordination environment of the iron center in the active drug. researchgate.netacs.org

Nitrile Hydratase (NHase): Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides, a significant process in both biological detoxification and industrial chemical synthesis. nih.govfrontiersin.org These enzymes contain a non-heme iron(III) or cobalt(III) center at their active site. frontiersin.org The metal ion is coordinated by nitrogen and sulfur atoms from the protein backbone, including two deprotonated amide nitrogens. researchgate.net Iron(III) complexes incorporating pyridine carboxamide ligands have been developed as structural models for the NHase active site. researchgate.netresearchgate.net These models successfully replicate the key feature of coordinated carboxamido nitrogens, providing valuable insights into the enzyme's catalytic mechanism and the role of the metal center. researchgate.netresearchgate.net

Modeling Metal-Binding Sites in Biological Systems

Beyond specific enzyme mimicry, pyridine carboxamide complexes serve as versatile platforms for modeling a broader range of metal-binding sites in biology. omicsonline.orgmdpi.com The structure of a metal-binding site in a protein is defined by the number and type of donor atoms (ligands), their geometric arrangement (coordination sphere), and the coordination number of the metal ion. mdpi.com

Ligands like this compound can provide a combination of nitrogen and oxygen donor atoms, similar to what is provided by amino acid residues (e.g., histidine, aspartate, glutamate) in proteins. mdpi.comnih.gov By systematically modifying the ligand framework, researchers can create coordination environments that model the distorted geometries often found in metalloproteins. researchgate.netnih.gov For instance, pentadentate ligands based on this scaffold have been used to create iron complexes that model the mononuclear non-heme iron sites found in a variety of enzymes. researchgate.net Studies on these model complexes allow for detailed investigation of factors controlling metal ion coordination, which can shed light on processes like metal uptake and the assembly of complex protein architectures. nih.gov

Redox Properties and Spin-State Phenomena in Pyridine Carboxamide Metal Complexes

The electronic behavior of the central metal ion in a coordination complex is profoundly influenced by the surrounding ligands. This includes the metal's redox potential (the ease with which it gains or loses electrons) and its electron spin state, both of which are critical to the function of many metalloenzymes. researchgate.netnih.gov

The redox potential of a metal complex is a key parameter, especially for those designed to model redox-active enzymes. nih.govacs.org The strong σ-donor character of pyridine carboxamide ligands generally stabilizes higher oxidation states of the coordinated metal ion. researchgate.net The specific redox potential of a M(III)/M(II) couple can be fine-tuned by altering the substituents on the pyridine ring. The electron-donating methyl group in this compound, for example, can modulate the electron density at the metal center, thereby influencing its redox properties. Electrochemical studies, such as cyclic voltammetry, are used to measure these potentials and understand how ligand structure affects the reactivity of the complex. nih.govacs.org

In transition metal complexes with d-electron counts between d⁴ and d⁷, the electrons can arrange themselves in two possible configurations: high-spin (maximizing unpaired electrons) or low-spin (maximizing paired electrons). rowansci.com The energy difference between these states is sensitive to the ligand field strength. mdpi.com When this energy difference is comparable to thermal energy, a transition between the two spin states, known as spin crossover (SCO), can occur. mdpi.comresearchgate.net

Iron(II) and Iron(III) complexes of pyridine carboxamide and related ligands are known to exhibit this phenomenon. mdpi.comresearchgate.net The ligand field provided by the {N,O} donor set can be intermediate in strength, placing the complex near the spin-crossover point. As a result, the spin state can be sensitive to external stimuli like temperature. researchgate.net This behavior is relevant to some heme proteins where changes in spin state are linked to ligand binding and function. rowansci.com

Table 2: Magnetic and Spin-State Properties of Selected Iron(III) Complexes

| Complex Type | Temperature | Dominant Spin State | Key Observation | Reference |

|---|---|---|---|---|

| Mononuclear Fe(III) with Schiff Base Ligands | Low Temperature (~77 K) | Low-Spin (S=1/2) | Complexes undergo a modest spin transition from high-spin at room temperature. | researchgate.net |

| Mononuclear Fe(III) with Schiff Base Ligands | Room Temperature (~300 K) | High-Spin (S=5/2) | EPR signals are characteristic of high-spin Fe(III) in a rhombic environment. | researchgate.net |

| Fe(III) with hexadentate ligands | > 350 K | Spin Crossover (LS ↔ HS) | Represents rare examples of high-temperature spin transition. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Methylpyridine 2 Carboxamide

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 5-Methylpyridine-2-carboxamide.

Analysis of Functional Group Vibrations and Conformational Insights

The FT-IR and FT-Raman spectra of this compound reveal characteristic vibrations of its constituent functional groups, offering insights into its molecular conformation.

The methyl group (–CH₃) vibrations are typically observed in the 2800–3000 cm⁻¹ region, corresponding to symmetric and asymmetric C–H stretching. tandfonline.com For instance, in a related compound, 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, the methyl group's symmetric and asymmetric C–H stretches appear at 2875 cm⁻¹ and 2960 cm⁻¹, respectively.

The pyridine (B92270) ring exhibits characteristic C–H stretching vibrations above 3000 cm⁻¹. tandfonline.com In-plane bending vibrations for the pyridine ring are generally found in the 1000–1300 cm⁻¹ range, while out-of-plane bending vibrations are located between 600 and 950 cm⁻¹. tandfonline.com

The carboxamide group (–CONH₂) displays several key vibrational modes. The carbonyl (C=O) stretching vibration is a strong indicator and typically appears in the range of 1650-1800 cm⁻¹. core.ac.uk For example, in 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, a strong carbonyl stretch is identified at 1678 cm⁻¹. The N–H stretching vibrations of the amide group are expected in the 3200-3600 cm⁻¹ region. core.ac.uk Additionally, the N–H bending (amide II) mode is another important feature, observed at 1540 cm⁻¹ in a similar bromo-methyl-ethylamide substituted pyridine. The C–N stretching frequency in aromatic amides is often found around 1300 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Methyl (–CH₃) | Symmetric C–H Stretch | 2875 | |

| Asymmetric C–H Stretch | 2960 | ||

| Pyridine Ring | C–H Stretch | > 3000 | tandfonline.com |

| C–H In-plane Bend | 1000–1300 | tandfonline.com | |

| C–H Out-of-plane Bend | 600–950 | tandfonline.com | |

| Carboxamide (–CONH₂) | N–H Stretch | 3200–3600 | core.ac.uk |

| C=O Stretch | 1650–1800 | core.ac.uk | |

| N–H Bend (Amide II) | ~1540 | ||

| C–N Stretch | ~1300 | researchgate.net |

Elucidation of Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is also instrumental in understanding the intermolecular interactions within the crystalline structure of this compound. Hydrogen bonding, a key intermolecular force, significantly influences the vibrational frequencies of the involved functional groups.

In the solid state, the amide N–H and carbonyl C=O groups can participate in intermolecular hydrogen bonds. These interactions typically cause a red shift (a shift to lower wavenumbers) in the stretching frequencies of the involved groups. For instance, the N–H stretching bands may become broader and shift to lower frequencies compared to the free molecule. Similarly, the C=O stretching frequency can be lowered due to hydrogen bonding.

Studies on related pyridine derivatives have demonstrated the formation of intermolecular hydrogen bonds. For example, in the crystal structure of 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, intermolecular N–H⋯O hydrogen bonds with a bond length of 2.87 Å are observed, stabilizing the crystal packing. The presence of such hydrogen bonds is also confirmed by shifts in IR spectra. researchgate.net Advanced techniques like two-dimensional infrared (2D IR) spectroscopy can provide even more detailed insights into the dynamics of these intermolecular interactions at interfaces. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation and Isomer Distinction

¹H NMR spectroscopy confirms the molecular structure of this compound by revealing the number of different types of protons, their chemical environments, and their proximity to one another.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the pyridine ring, and the amide group.

Methyl Protons (–CH₃): A singlet corresponding to the three equivalent methyl protons is anticipated. In related compounds like 2-amino-5-methylpyridine, the methyl protons appear as a singlet around δ 2.12 ppm. chemicalbook.com

Pyridine Ring Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their positions relative to the nitrogen atom and the other substituents. For example, in pyridine-2-carboxamide, the pyridine protons resonate in the range of δ 7.4 to 8.6 ppm. chemicalbook.com

Amide Protons (–CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet. In amides, these protons typically resonate in the range of δ 4.0 to 8.0 ppm. youtube.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (–CH₃) | ~2.1–2.4 | Singlet |

| Pyridine Ring (H-3, H-4, H-6) | ~7.0–8.6 | Doublet, Doublet of doublets |

| Amide (–NH₂) | ~4.0–8.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The expected chemical shifts for the different carbon atoms are:

Methyl Carbon (–CH₃): The methyl carbon typically resonates in the aliphatic region, around δ 10–30 ppm. cognitoedu.org

Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region, generally between δ 110 and 160 ppm. cognitoedu.org The carbon attached to the carboxamide group (C-2) and the carbon bearing the methyl group (C-5) will have distinct chemical shifts from the other ring carbons. In a similar compound, 2-bromo-5-methylpyridine, the pyridine carbons resonate in the range of δ 120-150 ppm. chemicalbook.com

Carboxamide Carbon (–C=O): The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between δ 160 and 185 ppm. cognitoedu.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Methyl (–CH₃) | 10–30 |

| Pyridine Ring (C-3, C-4, C-6) | 110–160 |

| Pyridine Ring (C-2, C-5) | 110–160 |

| Carboxamide (–C=O) | 160–185 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 136.15 g/mol . sigmaaldrich.com

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which can then break down into smaller, charged fragments. tutorchase.com The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 136. Subsequent fragmentation could involve the loss of various neutral fragments:

Loss of the amide group (–NH₂): This would result in a fragment ion at m/z 120.

Loss of the entire carboxamide group (–CONH₂): This would lead to a fragment corresponding to the 5-methylpyridyl cation at m/z 92.

Loss of a methyl radical (–CH₃): This would produce a fragment ion at m/z 121.

The relative abundance of these fragment ions provides valuable information for confirming the structure of the compound. libretexts.org

Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| 136 | •NH₂ | 120 |

| 136 | •CONH₂ | 92 |

| 136 | •CH₃ | 121 |

Electronic Spectroscopy (UV-Vis) and Related Optical Properties

The electronic absorption characteristics of pyridine carboxamide derivatives are influenced by the nature and position of substituents on the pyridine ring. Studies on related compounds, such as those derived from 2-N-phenylamino-3-nitro-6-methylpyridine, show that these molecules exhibit significant color intensity and stability. mdpi.com For these derivatives, laboratory experiments have demonstrated their effective incorporation into polymer matrices, like chitosan-based films, enhancing the material's functional properties. mdpi.com

Investigations into the optical properties of metal complexes containing pyridine-2-carboxylic acid derivatives have been conducted using UV-Vis absorption data. For certain Cu(II) complexes, parameters such as the optical band gap, refractive index, polarizability, and third-order nonlinear optical susceptibility have been determined. researchgate.net For instance, the third-order nonlinear optical susceptibility values for some complexes have been found to be significant, suggesting potential applications in nonlinear optics. researchgate.net The binding mode of similar metal complexes to DNA has also been explored using UV-vis spectroscopy, which can suggest interactions like intercalation. grafiati.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For pyridine carboxamide derivatives, this method provides detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

In a study of a rhenium(I) complex with N-methylpyridine-2-carboxamide, [Re(NCS)(C₇H₈N₂O)(CO)₃], X-ray diffraction revealed an octahedrally coordinated rhenium(I) cation. iucr.org The coordination sphere consists of three facial carbonyl groups, a bidentate N-methylpyridine-2-carboxamide ligand, and a nitrogen-bonded thiocyanate (B1210189) anion. iucr.org

Similarly, the crystal structure of Diaquabis(5-methylpyridine-2-carboxylato-κ²N,O)zinc(II) shows a distorted trans-ZnN₂O₄ octahedral coordination. iucr.org This geometry arises from two N,O-bidentate 5-methylpyridine-2-carboxylate ligands and two water molecules. iucr.org

The analysis of a highly functionalized tetrahydropyridine (B1245486) derivative demonstrated the utility of single-crystal XRD in confirming its complex structure, which was synthesized through a multi-component reaction. acs.org In another example, the crystal structure of 1,2-bis(6-methylpyridine-2-carboxamido)-4,5-dimethylbenzene was determined, providing foundational data for the synthesis of related metal complexes. researchgate.net

Interactive Table of Crystallographic Data for Related Pyridine Derivatives:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Diaquabis(5-methylpyridine-2-carboxylato-κ²N,O)zinc(II) | C₁₄H₁₆N₂O₆Zn | Triclinic | P-1 | 5.1703 | 6.4620 | 12.2781 | 104.678 | 90.646 | 109.493 | iucr.org |

| Tricarbonyl(N-methylpyridine-2-carboxamide-κ²N¹,O)(thiocyanato-κN)rhenium(I) (monoclinic form) | C₁₁H₈N₃O₄ReS | Monoclinic | P2₁/n | - | - | - | - | - | - | iucr.org |

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study for pyridine carboxamide compounds as it can significantly impact their physical and biological properties. Different polymorphs of the same compound can exhibit variations in solubility, stability, and bioavailability.

The existence of polymorphism has been documented for various pyridine carboxamides and their derivatives. For instance, a tricarbonylrhenium(I) complex incorporating N-methylpyridine-2-carboxamide has been shown to exist in at least two polymorphic forms, one triclinic and a second monoclinic (space group P2₁/n). iucr.org The study of these forms provides insight into how different crystallization conditions can lead to different packing arrangements. iucr.org

In the broader context of pyridine carboxamides, research on compounds like isonicotinamide (B137802) has revealed dimorphic mixed-ionic complexes when co-crystallized with pyrazinoic acid. acs.org Furthermore, studies on pyridine-2,6-dicarboxamides have identified multiple polymorphic phases, including hydrates, highlighting the role of molecular conformation in their formation. researchgate.netfigshare.com The ability of the carboxamide group to act as both a hydrogen-bond donor and acceptor is a key factor in the formation of these different solid-state forms. researchgate.netfigshare.com

The carboxamide functional group is a potent director of crystal packing due to its ability to form robust hydrogen bonds. In the solid state, these interactions often lead to the formation of well-defined supramolecular assemblies.

In the crystal structure of a monoclinic polymorph of a rhenium(I)-N-methylpyridine-2-carboxamide complex, neighboring molecules are linked into a three-dimensional network through intermolecular N—H⋯S and C—H⋯S hydrogen bonds. iucr.org Similarly, in the crystal structure of diaquabis(5-methylpyridine-2-carboxylato-κ²N,O)zinc(II), molecules form a layered network linked by O—H⋯O hydrogen bonds. iucr.org

While less common for diamagnetic organic molecules like this compound itself, advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are invaluable for characterizing its metal complexes.

EPR spectroscopy is used to study paramagnetic species, such as complexes of Fe(III). For instance, in the characterization of an iron(III) complex with pyridine-3-carboxamide (B1143946) and 2-hydroxybenzoic acid, magnetic moment determination, which is related to EPR data, suggested a d⁵ configuration for the Fe(III) center. researchgate.net

Mössbauer spectroscopy is specific to certain nuclei, most commonly ⁵⁷Fe, and provides detailed information about the electronic environment of the iron atom, including its oxidation state and spin state. While no direct Mössbauer studies on this compound complexes were found, this technique is frequently applied to iron complexes of similar nitrogen-containing heterocyclic ligands to probe the metal's coordination environment. researchgate.net

Computational Chemistry and Molecular Modeling of 5 Methylpyridine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest like 5-Methylpyridine-2-carboxamide.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Optimization of molecular geometry to find the lowest energy conformer. | cam.ac.uksemanticscholar.org |

| DFT (B3LYP) | 6-31G(d,p) | Analysis of intramolecular hydrogen bonding effects on conformation. | researchgate.net |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. ijarset.com

For pyridine (B92270) derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net In a related compound, 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, DFT calculations (B3LYP/6-311++G(d,p)) revealed the HOMO to be localized on the pyridine ring and the bromine atom, while the LUMO was situated on the carbonyl and ethylamide groups. The calculated HOMO-LUMO gap of 4.45 eV for this molecule indicates moderate reactivity. Similar analyses for this compound would provide insights into its electronic properties and potential for chemical reactions.

| Orbital | Energy (eV) | Localization | Reference |

|---|---|---|---|

| HOMO | -6.32 | Pyridine ring and bromine atom | |

| LUMO | -1.87 | Carbonyl and ethylamide groups | |

| HOMO-LUMO Gap | 4.45 | - |

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness/Softness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. mdpi.comajchem-a.com Key descriptors include:

Chemical Hardness (η): Resistance to a change in electron distribution. A higher value indicates greater stability. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons. ijarset.com

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. ijarset.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. scielo.org.mx A higher electrophilicity index suggests a greater capacity to act as an electrophile. scielo.org.mx

These parameters are calculated using the energies of the HOMO and LUMO. For instance, in a study of a tetrahydrothienopyridine derivative, the chemical hardness was found to be 7.737, and the electrophilicity index was 0.709, indicating its resistance to changes in electron density and its ability to act as an electrophile. mdpi.com Analysis of these descriptors for this compound would offer valuable predictions about its chemical behavior and potential interactions.

| Descriptor | Value | Reference |

|---|---|---|

| Chemical Hardness (η) | 7.737 | mdpi.com |

| Electrophilicity Index (ω) | 0.709 | mdpi.com |

| Chemical Softness (S) | 0.1293 | mdpi.com |

| Chemical Potential (μ) | -3.3126 | mdpi.com |

Charge Transfer and Atomic Charge Distribution Analysis (e.g., NBO, Mulliken)

Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used to calculate the partial charges on each atom.

Mulliken population analysis is a simple and widely used method, but it is known to be highly dependent on the basis set used in the calculation. stackexchange.com

Natural Bond Orbital (NBO) analysis , on the other hand, provides a more robust description of the electron density by localizing it into bonding orbitals, lone pairs, and anti-bonding orbitals. stackexchange.comtandfonline.com NBO analysis is particularly useful for studying charge transfer interactions within a molecule, known as hyperconjugation. tandfonline.com The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of these interactions. researchgate.net A larger E(2) value indicates a more significant interaction between electron donors and acceptors. tandfonline.com For 2-chloro-6-methoxypyridine-4-carboxylic acid, NBO analysis revealed significant delocalization of electron density involving the lone pairs of nitrogen and oxygen atoms. tandfonline.com

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Mulliken | Partitions the electron density based on the basis functions centered on each atom. | Simple and computationally inexpensive. | Highly basis set dependent. | stackexchange.com |

| NBO | Analyzes the electron density in terms of localized bonds, lone pairs, and anti-bonding orbitals. | Provides a more chemically intuitive picture of bonding and charge distribution; less basis set dependent than Mulliken. | More computationally intensive than Mulliken. | stackexchange.comtandfonline.com |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Ligand-Protein Binding Mode Predictions for Biological Targets

For this compound, molecular docking studies would involve identifying a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is used as the receptor.

The docking process then explores various possible binding poses of this compound within the active site of the protein. Scoring functions are used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Docking studies on similar pyridine carboxamide derivatives have been performed to investigate their potential as urease inhibitors. mdpi.com For example, 5-chloropyridine-2-yl methylene (B1212753) hydrazine (B178648) carbothioamide showed significant inhibitory activity, and docking studies revealed its binding mode within the urease active site. mdpi.com Similarly, docking of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide has been explored. mku.ac.ke In a study of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against E. coli, molecular docking was used to analyze the hydrogen bonding and hydrophobic interactions with the target protein. mdpi.com These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining the binding affinity and specificity of the ligand.

| Compound | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 5-chloropyridine-2-yl methylene hydrazine carbothioamide | Urease | Demonstrated the binding mode of the active pyridine carbothioamide with the enzyme. | mdpi.com |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues | E. coli β-lactamase | Identified key hydrogen bonding and hydrophobic interactions within the binding pocket. | mdpi.com |

Prediction of Enzyme Inhibition Mechanisms and Binding Affinities

Computational docking and modeling are instrumental in predicting how this compound and its analogs might interact with biological targets such as enzymes. These methods can elucidate potential inhibition mechanisms—be it competitive, noncompetitive, or uncompetitive—and estimate the binding affinity, which is a measure of the strength of the interaction. libretexts.org The inhibitor's potency is often quantified by the IC50 value, representing the concentration required to achieve 50% inhibition. nih.gov

While specific docking studies for this compound are not extensively detailed in the available literature, research on closely related nitropyridine derivatives provides valuable insights. For instance, molecular docking studies on 6-methyl-5-nitropyridine-2-carboxamide (B13874866) have been performed to assess its binding modes and affinities with various biological targets. smolecule.com These studies suggest that nitropyridine derivatives can interact with the colchicine (B1669291) binding site of tubulin, with calculated binding affinities ranging from -7.7 to -11.7 kcal/mol. smolecule.com This suggests a potential role as microtubule-stabilizing agents. smolecule.com Furthermore, interactions with cholinesterase enzymes have been modeled, indicating that the compound could act as a dual binding site inhibitor, with a noted binding energy of -5.5 kcal/mol for key interactions. smolecule.com

The mechanism of action for such compounds is believed to involve their binding to specific molecular targets, which modulates their activity and leads to biological effects. In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. libretexts.org In contrast, noncompetitive inhibitors bind to a different site on the enzyme, and uncompetitive inhibitors bind to the enzyme-substrate complex. libretexts.org The specific type of inhibition can be predicted by analyzing how the inhibitor docks to the enzyme in the presence and absence of the substrate.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Mechanism |

|---|---|---|---|

| 6-Methyl-5-nitropyridine-2-carboxamide | Tubulin (Colchicine Binding Site) | -7.7 to -11.7 | Microtubule-stabilizing agent smolecule.com |

| 6-Methyl-5-nitropyridine-2-carboxamide | Cholinesterase | -5.5 | Dual binding site inhibitor smolecule.com |

| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs | β-lactamase (E. coli) | - | Inhibition of β-lactamase enzyme mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. These simulations can reveal the dynamic stability of a ligand when bound to a protein, the conformational changes that occur upon binding, and the compound's behavior in different environments, such as a cell membrane. mdpi.comnih.gov

For derivatives of pyridine carboxamide, MD simulations have been employed to validate docking results and assess the stability of ligand-protein complexes. For example, 100-nanosecond MD simulations were conducted on complexes of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues with the β-lactamase enzyme. mdpi.com Such simulations help confirm that the docked conformation remains stable throughout the simulation time, reinforcing the binding mode predicted by docking studies. mdpi.com In other studies, MD simulations of pyridine-based compounds have been used to investigate their orientation and positioning within a lipid bilayer, which is crucial for understanding how a potential drug molecule might approach or interact with membrane-bound targets. nih.gov These simulations track the compound's position, the number of hydrogen bonds formed with water and lipids, and the solvent-accessible surface area of key functional groups to predict its behavior at the membrane interface. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By calculating a large number of molecular descriptors (which quantify various physicochemical properties), QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

While specific QSAR models for this compound are not prominently featured in the literature, studies on related heterocyclic structures like imidazo[4,5-b]pyridine and benzimidazole (B57391) derivatives demonstrate the methodology. biointerfaceresearch.comresearchgate.net These studies typically involve:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation : For each molecule, a wide array of descriptors (e.g., constitutional, topological, quantum-chemical) is calculated. researchgate.net

Model Building : Statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the activity. biointerfaceresearch.comresearchgate.net

Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. biointerfaceresearch.com

Such models can guide the synthesis of new derivatives of this compound by predicting which structural modifications are likely to enhance biological activity.

In silico Prediction of Biological Activity (e.g., PASS Prediction)

Beyond targeting a specific enzyme or receptor, computational tools can predict a broad spectrum of biological activities for a given compound. The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that makes such predictions based on the 2D structure of a molecule. zenodo.orgnih.gov

The PASS algorithm analyzes the input structure against a vast training set of known biologically active compounds, estimating the probability that the new compound is active (Pa) or inactive (Pi) for thousands of different biological effects. zenodo.orgresearchgate.net These activities include pharmacological effects, mechanisms of action, and even potential toxicity. nih.govbonviewpress.com

For this compound, a PASS prediction could generate a list of potential biological activities, ranked by their Pa values. This allows researchers to identify unexpected therapeutic possibilities or potential side effects at a very early stage of drug discovery, helping to prioritize compounds for further experimental testing. zenodo.org

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Hypothetical Activity 1 (e.g., Kinase Inhibitor) | e.g., 0.850 | e.g., 0.012 |

| Hypothetical Activity 2 (e.g., Antineoplastic) | e.g., 0.795 | e.g., 0.035 |

| Hypothetical Activity 3 (e.g., Anti-inflammatory) | e.g., 0.680 | e.g., 0.050 |

| Hypothetical Activity 4 (e.g., CYP450 Substrate) | e.g., 0.550 | e.g., 0.115 |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal structure. The Hirshfeld surface is a 3D map that delineates the space a molecule occupies in a crystal, and it can be colored according to different properties to highlight specific interactions. mdpi.com

Key properties mapped onto the surface include:

d_norm : This property uses a red-white-blue color scale to identify regions of intermolecular contact. Bright red spots indicate contacts that are shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov

Shape Index : This helps to identify complementary hollows and bumps, which are characteristic of π-π stacking interactions. nih.gov

Curvedness : Flat regions on this surface are also indicative of π-π stacking. nih.gov

| Interaction Type | Typical Percentage Contribution (from related structures) | Significance |

|---|---|---|

| H···H | ~45-78% nih.govmdpi.com | Represents the largest contribution to overall packing in many organic crystals. |

| C···H/H···C | ~9-28% mdpi.comnih.gov | Indicates C-H···π interactions and general van der Waals contacts. |

| O···H/H···O | ~8-37% mdpi.comnih.gov | Highlights the presence of conventional (N-H···O, O-H···O) or weak (C-H···O) hydrogen bonds. |

| N···H/H···N | ~9-10% mdpi.com | Indicates N-H···N hydrogen bonds or other close N···H contacts. |

Biological and Medicinal Chemistry Research of 5 Methylpyridine 2 Carboxamide

Antimicrobial Activities of 5-Methylpyridine-2-carboxamide Derivatives

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of this compound have been investigated as a promising source of compounds with potent activity against a spectrum of bacteria, fungi, and mycobacteria.

Derivatives of pyridine-2-carboxamide have demonstrated notable efficacy against clinically relevant bacteria, including multidrug-resistant strains.

Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues revealed significant antibacterial effects against Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli. researchgate.netmdpi.com In one study, compounds were tested against an ESBL-producing E. coli ST131 strain isolated from a septicemia patient. mdpi.com Among the synthesized analogues, compounds 4a (5-(4-Fluorophenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) and 4c (5-(4-Chlorophenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) showed the highest activity. mdpi.com The antibacterial action was concentration-dependent, with zones of inhibition increasing with higher compound concentrations. mdpi.com

Similarly, another study highlighted that metal complexes of certain hymecromone derivatives exhibited antibacterial activity against both Staphylococcus epidermidis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Specifically, a cobalt(II) complex showed a Minimum Inhibitory Concentration (MIC) of 20 mg/ml, and a copper(II) complex had a MIC of 30 mg/ml against both strains. nanobioletters.com

Furthermore, a series of 4-[4-[{(substituted phenylamino) carbonyl} amino] phenoxy]-N-methylpyridine-2-carboxamide derivatives were screened for antibacterial activity. ijpbs.com The compound Va (R=4-Cl, 3-CF3) exhibited the most significant inhibitory effect against both Staphylococcus aureus and Escherichia coli. ijpbs.com

Interactive Table: Antibacterial Activity of Pyridine (B92270) Carboxamide Derivatives Below is a summary of the antibacterial efficacy of selected derivatives against ESBL-producing E. coli.

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) vs. ESBL E. coli ST131 mdpi.com | MIC (mg/mL) vs. ESBL E. coli ST131 mdpi.com | MBC (mg/mL) vs. ESBL E. coli ST131 mdpi.com |

| 4a | 50 | 13 ± 2 | 6.25 | 12.5 |

| 4c | 50 | 15 ± 2 | 6.25 | 12.5 |

| 4b | 50 | 11 ± 2 | 12.5 | 25 |

| 4d | 50 | 10 ± 1 | 12.5 | 25 |

| 4e | 50 | 09 ± 1 | 25 | 50 |

| 4f | 50 | 08 ± 2 | 25 | 50 |

| 4g | 50 | 07 ± 1 | 50 | 100 |

| 4h | 50 | 06 ± 1 | 50 | 100 |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

The antifungal potential of this compound derivatives has been evaluated against various pathogenic fungi.

In a study on pyrazine (B50134) carboxamide derivatives, the compound Pyrazine-2-carboxylic acid (5-methyl pyridine-2-yl) amide (P4) was synthesized and tested for antifungal activity. jocpr.com While some derivatives in the series showed good activity against Candida albicans and Aspergillus niger, compound P4 was found to be inactive against A. niger. jocpr.com However, another derivative in the same study, P3 , demonstrated good activity against both C. albicans and A. niger. jocpr.com

Research on metal complexes of pyridine carboxamides showed that they possess antifungal properties. researchgate.net Specifically, newly synthesized crystalline compounds were tested for their ability to inhibit the plant pathogen Fusarium culmorum. researchgate.net The study confirmed that these complexes could retard the growth of fungal spores. researchgate.net Plant defensins, such as HsAFP1, have also been shown to be effective against F. culmorum and C. albicans. plos.org

Derivatives of 4-[4-[{(substituted phenylamino) carbonyl} amino] phenoxy]-N-methylpyridine-2-carboxamide also displayed antifungal activity against Candida albicans. ijpbs.com The compound Va (R=4-Cl, 3-CF3) was identified as the most potent antifungal agent among the tested series. ijpbs.com Additionally, studies on lauric acid derivatives have shown antifungal effects against the spore germination and growth of Aspergillus niger. researchgate.net

Interactive Table: Antifungal Activity of Pyridine Carboxamide Derivatives

| Compound/Derivative | Target Fungi | Observed Activity | Source |

| P3 (Pyrazine carboxamide derivative) | Aspergillus niger, Candida albicans | Good activity | jocpr.com |

| P4 (Pyrazine-2-carboxylic acid (5-methyl pyridine-2-yl) amide) | Aspergillus niger | Inactive | jocpr.com |

| Va (4-phenoxy-N-methylpyridine-2-carboxamide derivative) | Candida albicans | Most active in series | ijpbs.com |

| Pyridine carboxamide metal complexes | Fusarium culmorum | Inhibition of spore growth | researchgate.net |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida albicans | Strong inhibitory activity (MIC up to 0.016 mg/mL) | nih.gov |

Tuberculosis remains a significant cause of mortality worldwide, and the development of new anti-tuberculosis drugs is a priority. Derivatives based on the pyridine carboxamide scaffold have shown promising results.

A study involving pyrazine carboxamide derivatives evaluated their activity against Mycobacterium tuberculosis strain H37Rv. jocpr.com The compound Pyrazine-2-carboxylic acid (5-methyl pyridine-2-yl) amide (P4) showed some activity, though less than the standard drug, pyrazinamide. jocpr.com Another derivative, P1 , exhibited the highest activity, comparable to the standard. jocpr.com

In a separate investigation, a pyridine carboxamide derivative, MMV687254 , was identified from the Pathogen Box library as a potent inhibitor of M. tuberculosis. asm.org This compound was found to be a prodrug that requires activation by the amidase AmiC. asm.org It displayed bactericidal activity and was effective against various clinical drug-resistant strains with MIC values in the range of 1.56–3.125 μM. asm.org